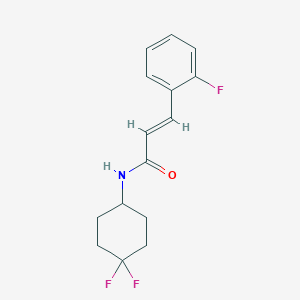

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO/c16-13-4-2-1-3-11(13)5-6-14(20)19-12-7-9-15(17,18)10-8-12/h1-6,12H,7-10H2,(H,19,20)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEMAJZTSCEJDB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C=CC2=CC=CC=C2F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Acrylamide Derivatives

Acrylamide synthesis typically involves the formation of an amide bond between an acrylic acid derivative and an amine. For (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide , the key challenges include maintaining the E-configuration of the acrylamide moiety and ensuring efficient coupling between sterically hindered substrates. Two primary approaches dominate the literature:

Acid Chloride-Mediated Amidation

This method involves converting 3-(2-fluorophenyl)acrylic acid into its reactive acid chloride, followed by coupling with 4,4-difluorocyclohexylamine.

Synthesis of 3-(2-Fluorophenyl)acryloyl Chloride

3-(2-Fluorophenyl)acrylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is typically complete within 2–4 hours, yielding the acid chloride as a pale-yellow oil.

Reaction Conditions

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Catalyst: Catalytic dimethylformamide (DMF) for accelerated chlorination

- Work-up: Excess thionyl chloride is removed under reduced pressure.

Coupling with 4,4-Difluorocyclohexylamine

The acid chloride is reacted with 4,4-difluorocyclohexylamine in the presence of a tertiary base (e.g., triethylamine, N,N-diisopropylethylamine) to scavenge HCl.

Optimization Insights

Carbodiimide-Based Coupling

As an alternative to acid chlorides, 3-(2-fluorophenyl)acrylic acid can be activated using carbodiimide reagents (e.g., EDCl, DCC) in the presence of hydroxybenzotriazole (HOBt).

Procedure

- Activation: 3-(2-Fluorophenyl)acrylic acid (1 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 minutes.

- Amine Addition: 4,4-Difluorocyclohexylamine (1.05 equiv) is added, and the mixture is stirred at room temperature for 12–18 hours.

- Work-up: The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water).

Advantages

Stereochemical Control of the E-Isomer

The E-configuration of the acrylamide is critical for biological activity. Key strategies to prevent isomerization include:

Low-Temperature Reactions

Maintaining temperatures below 10°C during coupling suppresses thermal E→Z isomerization.

Industrial-Scale Considerations

Solvent Selection

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield | Purity | Stereochemical Integrity |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N, DCM, 0°C | 75% | 95% | High (E: 98%) |

| EDCl/HOBt Coupling | EDCl, HOBt, DMF, rt | 80% | 98% | Moderate (E: 92%) |

| Enzymatic (CAL-B) | Lipase, tert-butanol, 40°C | 55% | 90% | Low (E: 85%) |

Scientific Research Applications

Medicinal Chemistry

1. Cancer Treatment

The compound has been identified as a potential therapeutic agent in the treatment of cancers associated with mutant alleles of isocitrate dehydrogenase (IDH1/2). Research indicates that compounds similar to (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide can inhibit the activity of murine double minute 2 (MDM2), a protein that negatively regulates the p53 tumor suppressor. Inhibiting MDM2 can lead to the reactivation of p53, resulting in apoptosis of cancer cells. A patent describes methods for treating such cancers using derivatives of this compound, highlighting its significance in oncological pharmacotherapy .

2. Antiviral Properties

Recent studies have suggested that compounds with similar structural features exhibit antiviral activity. The fluorinated groups enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development against viral infections .

Materials Science

1. Polymer Science

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their properties. For instance, it can be used as a monomer in the synthesis of fluorinated polymers which exhibit excellent thermal stability and chemical resistance. These polymers are valuable in coatings and films where durability is essential .

2. Cosmetic Formulations

In the cosmetic industry, this compound can be utilized as an active ingredient due to its skin penetration enhancement properties. Its incorporation into topical formulations can improve the delivery of other active ingredients, thus enhancing their efficacy .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Key structural features :

- The E-configuration of the acrylamide double bond is critical for bioactivity, as stereoisomerism significantly impacts target binding .

- The 4,4-difluorocyclohexyl group introduces axial fluorines, enhancing metabolic stability and lipophilicity compared to non-fluorinated cyclohexyl or aryl substituents .

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 2-fluorophenyl group (electron-withdrawing) in the target compound may reduce π-π stacking compared to trimethoxyphenyl derivatives but improve metabolic stability .

Anticancer Potential

- Structural analogs: Compounds like (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide () inhibit tubulin polymerization, suggesting the target compound may share a similar mechanism due to its planar acrylamide core .

- Fluorine effects : The 2-fluorophenyl group may enhance DNA intercalation or kinase inhibition, as seen in fluorinated tyrosine kinase inhibitors .

Neuropharmacology

- KCNQ2 modulation : Pyridinyl-substituted acrylamides () show potent KCNQ2 opening activity, but the target compound’s difluorocyclohexyl group likely shifts selectivity toward other ion channels or receptors .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

- Fluorine atoms at the cyclohexyl position resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

Biological Activity

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide is an organic compound notable for its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₅H₁₆F₃NO

- Molecular Weight : 283.29 g/mol

- CAS Number : 2035019-27-1

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are crucial for its bioavailability and therapeutic efficacy .

Biological Activity Overview

Biological activity refers to the effects that a compound has on living organisms, particularly in pharmacology. The structural features of this compound suggest potential interactions with various biological targets such as enzymes and receptors.

Potential Biological Effects

- Anticancer Properties : Similar compounds in the acrylamide class have demonstrated significant anticancer activity. For instance, studies on related 2-phenylacrylamides have shown growth inhibition in multiple cancer cell lines at concentrations ranging from 5 to 61 μM .

- Neuroactive Effects : The difluorocyclohexyl moiety may impart neuroactive properties, as seen in other compounds with similar structures.

- Analgesic Activity : Compounds with acrylamide groups often exhibit analgesic effects, suggesting that this compound could be explored for pain relief applications.

Comparative Analysis with Similar Compounds

A comparison table of this compound with similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (E)-N-(4-Fluorophenyl)acrylamide | Contains a fluorophenyl group | Anticancer properties |

| (E)-N-(4,4-Difluorocyclohexyl)-3-phenylacrylamide | Similar cyclohexane structure | Potential neuroactive effects |

| (E)-N-(4,4-Difluorocyclohexyl)-3-(4-fluorophenyl)acrylamide | Multiple fluorine atoms | Enhanced potency in biological interactions |

This comparison highlights the unique aspects of this compound, particularly its combination of a difluorocyclohexane moiety and an acrylamide functional group, which may confer distinct pharmacological properties not observed in simpler derivatives.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of 4,4-Difluorocyclohexylamine : This can be achieved through the fluorination of cyclohexylamine using agents like Selectfluor.

- Synthesis of 3-(2-Fluorophenyl)acrylic Acid : This step typically involves a Heck reaction between 2-fluoroiodobenzene and acrylic acid.

- Formation of Amide Bond : The final step is the coupling of 4,4-difluorocyclohexylamine with 3-(2-fluorophenyl)acrylic acid using coupling reagents such as EDCI in the presence of a base like triethylamine .

Case Studies and Research Findings

Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities:

- A study demonstrated that various acrylamide derivatives showed broad-spectrum growth inhibition against cancer cell lines with GI(50) values ranging from 5 to 24 μM .

- Another investigation highlighted the role of fluorination in enhancing the pharmacokinetic properties of similar compounds, indicating that fluorinated derivatives often achieve better bioavailability and efficacy than their non-fluorinated counterparts.

Q & A

Q. How can synergistic effects with existing therapies be evaluated?

- Combinatorial screening :

- Checkpoint inhibitors : Co-treatment with anti-PD-1 antibodies in syngeneic models .

- Chemotherapy : Dose matrices with paclitaxel or cisplatin to calculate combination indices (CI) .

- Mechanistic studies : RNA-seq identifies pathway crosstalk (e.g., apoptosis vs. autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.